![molecular formula C22H21N3O B13361912 4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B13361912.png)
4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core linked to a phenol group and an isopropylanilino moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol typically involves multi-step organic reactions. One common method includes the condensation of an aryl ketone with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is facilitated by the presence of potassium persulfate (K2S2O8) and a catalytic amount of iodine (I2) . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using reagents like halogens (Cl2, Br2) or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst
Substitution: Halogens (Cl2, Br2), alkyl halides
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential anticancer properties, particularly against breast cancer cells.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as α-glucosidase, by binding to the active site and preventing substrate access . This inhibition is often facilitated by hydrogen bonds and electrostatic interactions between the compound and the enzyme’s active site residues.
Eigenschaften
Molekularformel |
C22H21N3O |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
4-[3-(4-propan-2-ylanilino)imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C22H21N3O/c1-15(2)16-6-10-18(11-7-16)23-22-21(17-8-12-19(26)13-9-17)24-20-5-3-4-14-25(20)22/h3-15,23,26H,1-2H3 |
InChI-Schlüssel |
WXUQTPIHFDJEKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



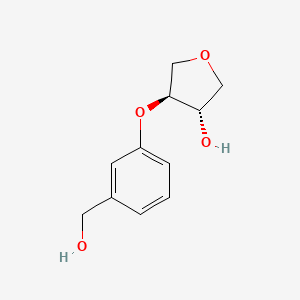
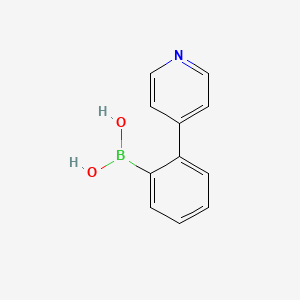

![1-(2-pyridinyl)-N-[3-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13361856.png)
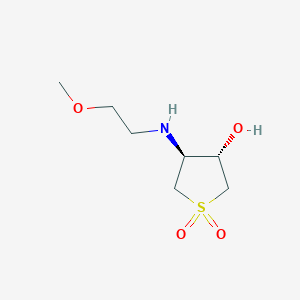
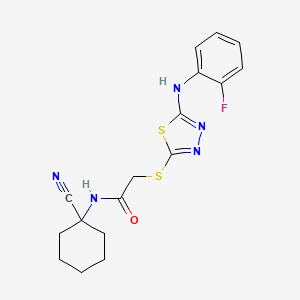
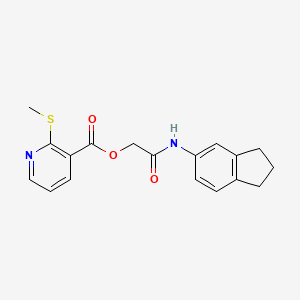
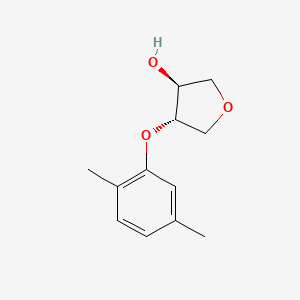
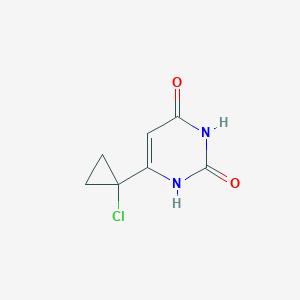
![6-(3,5-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361905.png)



